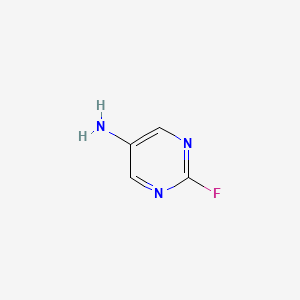

2-Fluoropyrimidin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoropyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3/c5-4-7-1-3(6)2-8-4/h1-2H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQRIXAJNVYZEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480848 | |

| Record name | 2-Fluoropyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56621-95-5 | |

| Record name | 2-Fluoropyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-5-fluoropyrimidine: A Cornerstone in Modern Medicinal Chemistry

Introduction: The Strategic Importance of Fluorinated Pyrimidines

In the landscape of contemporary drug discovery and development, the pyrimidine scaffold stands as a privileged structure, integral to a vast array of therapeutic agents.[1] Its significance is further amplified through strategic fluorination, a chemical modification known to profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[2] 2-Amino-5-fluoropyrimidine (also known as 5-fluoro-2-pyrimidinamine) emerges as a pivotal building block in this domain, offering a unique combination of reactive sites and advantageous physicochemical properties. This guide provides an in-depth exploration of 2-Amino-5-fluoropyrimidine, from its core properties and synthesis to its critical applications, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Identification

A thorough understanding of a compound's fundamental characteristics is the bedrock of its effective application in research and development.

Nomenclature and Identification:

-

CAS Number: 1683-85-8

-

IUPAC Name: 5-fluoropyrimidin-2-amine[3]

-

Synonyms: 2-Amino-5-fluoropyrimidine, 5-fluoro-2-pyrimidinamine

-

Molecular Formula: C₄H₄FN₃[4]

-

Molecular Weight: 113.09 g/mol [3]

Physicochemical Data:

| Property | Value | Source |

| Appearance | White to light yellow solid | [4] |

| Purity | Typically ≥ 98% (HPLC) | [4] |

| Melting Point | 192-193 °C | [5] |

| Solubility | While quantitative data is not widely published, its polarity suggests some solubility in polar solvents like water, methanol, and ethanol.[6][7] Its positive logP value also indicates likely solubility in organic solvents. | [6] |

| Storage | Store at 0-8 °C under an inert atmosphere. | [4] |

Strategic Synthesis of 2-Amino-5-fluoropyrimidine

The synthesis of fluorinated heterocyclic compounds often requires multi-step pathways. While various methods exist, a common and illustrative route to a related and structurally similar compound, 2-amino-5-fluoropyridine, starts from the readily available 2-aminopyridine. This pathway involves a sequence of well-established organic reactions, providing a clear example of the strategic introduction of functional groups.[8][9] A plausible analogous synthesis for 2-Amino-5-fluoropyrimidine would follow a similar logic, starting from 2-aminopyrimidine.

Illustrative Synthesis Pathway

The following diagram outlines a logical, multi-step synthesis. The rationale behind this pathway is the sequential introduction of the nitro group, which acts as a precursor to the second amino group after the critical fluorination step. Acetylation of the initial amino group serves to protect it and modulate its directing effects during nitration.

Caption: A plausible multi-step synthesis of 2-Amino-5-fluoropyrimidine.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative procedure based on established chemical transformations for similar structures.[8][9] Researchers should adapt and optimize these steps based on laboratory conditions and safety assessments.

Materials:

-

2-Aminopyrimidine

-

Acetic anhydride

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Fluoroboric Acid (HBF₄)

-

Palladium on Carbon (Pd/C, 10%)

-

Hydrogen Gas (H₂)

-

Appropriate organic solvents (e.g., Ethanol, Diethyl Ether)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Workflow:

-

Step 1: Acetylation of 2-Aminopyrimidine

-

Rationale: The amino group of 2-aminopyrimidine is protected as an acetamide to prevent side reactions and to act as an ortho-, para-director for the subsequent electrophilic nitration.

-

Procedure: Dissolve 2-aminopyrimidine in a suitable solvent and cool in an ice bath. Slowly add acetic anhydride dropwise with stirring. Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with water and collect the precipitated 2-acetamidopyrimidine by filtration.

-

-

Step 2: Nitration

-

Rationale: Introduction of a nitro group at the 5-position is achieved via electrophilic aromatic substitution. The acetamido group directs the nitration to the C5 position.

-

Procedure: Slowly add 2-acetamidopyrimidine to a cooled mixture of concentrated sulfuric acid and fuming nitric acid. Maintain a low temperature during the addition. After the addition is complete, allow the mixture to stir at a controlled temperature until the reaction is complete (monitored by TLC). Pour the reaction mixture onto ice and neutralize carefully with a base to precipitate the product, 2-acetamido-5-nitropyrimidine.

-

-

Step 3: Hydrolysis

-

Rationale: The protecting acetyl group is removed to regenerate the free amino group, yielding 2-amino-5-nitropyrimidine.

-

Procedure: Reflux the 2-acetamido-5-nitropyrimidine in an aqueous solution of hydrochloric acid. Monitor the reaction for the disappearance of the starting material. Cool the solution and neutralize with a base to precipitate the product.

-

-

Step 4 & 5: Diazotization and Schiemann Reaction

-

Rationale: This two-part sequence is a classic method for introducing fluorine onto an aromatic ring. The primary amine is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source (from HBF₄) to yield the fluoro-substituted pyrimidine.

-

Procedure: Dissolve 2-amino-5-nitropyrimidine in aqueous fluoroboric acid and cool to 0-5 °C. Add a solution of sodium nitrite dropwise, maintaining the low temperature. The resulting diazonium salt is then isolated and carefully heated to induce decomposition, releasing nitrogen gas and forming 2-fluoro-5-nitropyrimidine.

-

-

Step 6: Reduction of the Nitro Group

-

Rationale: The final step is the reduction of the nitro group to the desired primary amine, yielding the target compound.

-

Procedure: Dissolve 2-fluoro-5-nitropyrimidine in a suitable solvent like ethanol. Add a catalytic amount of Pd/C. Subject the mixture to hydrogenation in a Parr apparatus or using a balloon filled with hydrogen gas. Monitor the reaction until completion. Filter the mixture through Celite to remove the catalyst and evaporate the solvent to obtain 2-Amino-5-fluoropyrimidine.

-

-

Purification and Characterization:

-

The final product should be purified, typically by recrystallization or column chromatography.

-

Characterization is essential to confirm the structure and purity using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

-

Reactivity and Chemical Behavior

The chemical reactivity of 2-Amino-5-fluoropyrimidine is governed by the interplay of the electron-donating amino group and the electron-withdrawing effects of the fluorine atom and the pyrimidine ring nitrogens.

-

Amino Group Reactivity: The primary amino group at the C2 position can act as a nucleophile and can be readily acylated, alkylated, or used in coupling reactions to build more complex molecular scaffolds.

-

Pyrimidine Ring: The pyrimidine ring itself is electron-deficient and can be susceptible to nucleophilic aromatic substitution, although the specific reaction conditions would be critical.

-

Influence of Fluorine: The fluorine atom at the C5 position enhances the electron-withdrawing nature of the ring system, which can influence the pKa of the amino group and the overall reactivity of the molecule.[2] This modification is a key reason for its utility in medicinal chemistry, as it can impart desirable properties to the final drug candidate.[10]

Applications in Drug Discovery and Beyond

2-Amino-5-fluoropyrimidine is not an end product itself but a high-value intermediate. Its applications are broad and impactful.

-

Pharmaceutical Development: It is a key building block in the synthesis of antiviral and anticancer agents.[4] The fluoropyrimidine core is a well-established pharmacophore in oncology, with drugs like 5-Fluorouracil being a mainstay of cancer chemotherapy for decades.[11][12] The unique structure of 2-Amino-5-fluoropyrimidine allows for the development of targeted therapies with potentially enhanced efficacy and selectivity.[4]

-

Agrochemicals: This compound is also utilized in the formulation of modern herbicides and fungicides, contributing to crop protection and sustainable agriculture.[4]

-

Biochemical Research: Researchers use 2-Amino-5-fluoropyrimidine and its derivatives in studies of nucleic acid metabolism and enzyme inhibition, providing valuable insights into fundamental biological processes.[4]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 2-Amino-5-fluoropyrimidine.

Hazard Identification:

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

Harmful if inhaled (H332)

-

May cause respiratory irritation (H335)

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[14][15]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.[13][15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]

Conclusion

2-Amino-5-fluoropyrimidine represents a confluence of strategic chemical design and practical utility. Its fluorinated pyrimidine core provides a robust platform for the synthesis of a new generation of pharmaceuticals and agrochemicals. For researchers in medicinal chemistry and related fields, a comprehensive understanding of this molecule's properties, synthesis, and reactivity is essential for unlocking its full potential in the development of innovative and effective chemical entities.

References

-

Perni, R. B., & Schlessinger, S. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3468. Available at: [Link]

-

Perni, R. B., & Schlessinger, S. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3468. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-5-fluoropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. Retrieved from [Link]

-

Perni, R. B., & Schlessinger, S. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. ResearchGate. Retrieved from [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

-

Heidelberger, C., & Ansfield, F. J. (1963). Experimental and Clinical Use of Fluorinated Pyrimidines in Cancer Chemotherapy. Cancer Research, 23(8_Part_1), 1226–1243. Available at: [Link]

- Google Patents. (n.d.). CN103923019A - Preparation method of 2-hydroxy-4-amino-5-fluoropyrimidine.

-

The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active precursor 5-Flourouracil. (n.d.). Retrieved from [Link]

-

Synthesis of 2-amino-5-fluoropyridine. (2025). ResearchGate. Retrieved from [Link]

-

Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Royal Society of Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-amino-5-fluoropyrimidine. Retrieved from [Link]

-

Solubility of Things. (n.d.). 6-Amino-5-fluoropyrimidin-2(1H)-one. Retrieved from [Link]

-

Al-Zaydi, K. M., et al. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 7, 68. Available at: [Link]

-

Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (n.d.). Dissertation. Retrieved from [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-fluoropyrimidine | C4H4FN3 | CID 15209694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. spectrabase.com [spectrabase.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]

- 11. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. 2-Hydroxy-4-amino-5-fluoropyrimidine(2022-85-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 2-Fluoropyrimidin-5-amine: Pathways, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoropyrimidin-5-amine is a critical building block in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its synthesis, therefore, is of significant interest to the drug development community. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed, step-by-step protocols and exploring the mechanistic rationale behind key transformations. The presented routes are designed to be robust and scalable, providing a solid foundation for researchers in their synthetic endeavors. We will delve into two principal strategies: the reduction of a nitropyrimidine intermediate and the nucleophilic aromatic substitution on a di-halogenated pyrimidine.

Introduction: The Significance of the this compound Scaffold

The pyrimidine ring is a privileged scaffold in drug discovery, present in a vast array of therapeutic agents. The introduction of a fluorine atom at the 2-position and an amine group at the 5-position imparts unique physicochemical properties to the molecule. The highly electronegative fluorine atom can modulate the pKa of the amine group, influence metabolic stability by blocking potential sites of oxidation, and engage in favorable interactions with biological targets. The 5-amino group serves as a versatile handle for further functionalization, allowing for the construction of diverse compound libraries for structure-activity relationship (SAR) studies. Consequently, efficient and reliable access to this compound is a crucial enabler for the discovery of novel therapeutics.

Pathway 1: Synthesis via Reduction of 2-Fluoro-5-nitropyrimidine

This pathway is a robust and widely applicable strategy that proceeds in two key stages: the synthesis of the 2-fluoro-5-nitropyrimidine intermediate and its subsequent reduction to the desired amine.

Stage 1: Synthesis of 2-Fluoro-5-nitropyrimidine

The introduction of the fluorine atom is typically achieved via a halogen exchange (Halex) reaction on a more readily available 2-chloro-5-nitropyrimidine precursor. The electron-withdrawing nature of the nitro group and the pyrimidine ring itself activates the 2-position for nucleophilic aromatic substitution.

Causality of Experimental Choices:

-

Starting Material: 2-Chloro-5-nitropyrimidine is a common starting material as the chloro group is a good leaving group for nucleophilic aromatic substitution. Its synthesis often begins with the nitration of 2-hydroxypyrimidine followed by chlorination with reagents like phosphorus oxychloride (POCl₃).

-

Fluorinating Agent: Anhydrous potassium fluoride (KF) is a cost-effective and efficient source of fluoride ions. The reaction is typically performed in a high-boiling polar aprotic solvent to ensure the solubility of the fluoride salt and to facilitate the reaction at elevated temperatures.

-

Solvent: Solvents like sulfolane or dimethyl sulfoxide (DMSO) are excellent choices due to their high boiling points and ability to solvate the potassium fluoride, thereby increasing the nucleophilicity of the fluoride anion.[1]

-

Phase Transfer Catalyst: While not always necessary, a phase transfer catalyst such as a quaternary ammonium salt can be employed to enhance the rate of the halogen exchange reaction.

Experimental Protocol: Synthesis of 2-Fluoro-5-nitropyrimidine

-

To a stirred suspension of anhydrous potassium fluoride (3.0 equivalents) in sulfolane, add 2-chloro-5-nitropyrimidine (1.0 equivalent).

-

Heat the reaction mixture to 150-180 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by pouring it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-fluoro-5-nitropyrimidine.

Stage 2: Reduction of 2-Fluoro-5-nitropyrimidine to this compound

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of nitro groups. Other catalysts such as platinum on carbon (Pt/C) or Raney nickel can also be employed.

-

Hydrogen Source: The reaction can be carried out under a hydrogen gas atmosphere. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate or hydrazine hydrate can be utilized, which may be more convenient for laboratory-scale synthesis.

-

Solvent: A variety of solvents can be used, including ethanol, methanol, ethyl acetate, or toluene. The choice of solvent depends on the solubility of the starting material and the desired reaction conditions.

Experimental Protocol: Synthesis of this compound

-

In a hydrogenation vessel, dissolve 2-fluoro-5-nitropyrimidine (1.0 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) or add a hydrogen donor such as ammonium formate (3-5 equivalents).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

Data Summary for Pathway 1

| Step | Starting Material | Key Reagents | Typical Yield | Purity |

| 1. Fluorination | 2-Chloro-5-nitropyrimidine | Anhydrous KF, Sulfolane | 60-80% | >95% |

| 2. Reduction | 2-Fluoro-5-nitropyrimidine | 10% Pd/C, H₂ (gas) or Ammonium Formate | 85-98% | >98% |

Pathway 1: Synthesis Workflow

Caption: Synthesis of this compound via Halogen Exchange and Reduction.

Pathway 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This pathway involves the direct displacement of a halide at the 5-position of a 2-fluoropyrimidine ring with an amino group or a protected equivalent. This approach can be highly efficient, provided a suitable 2-fluoro-5-halopyrimidine precursor is available.

Stage 1: Preparation of a 2-Fluoro-5-halopyrimidine Precursor

A common precursor for this route is 2-fluoro-5-bromopyrimidine. This can be synthesized from 2-aminopyrimidine through a sequence of bromination and a Balz-Schiemann type reaction.

Experimental Protocol: Synthesis of 2-Amino-5-bromopyrimidine

-

Dissolve 2-aminopyrimidine (1.0 equivalent) in a suitable solvent such as acetonitrile.

-

Cool the solution in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 10 °C.[2]

-

Allow the reaction to stir at room temperature overnight in the dark.[2]

-

Remove the solvent under reduced pressure.

-

Wash the residue with water and filter to collect the solid product.

-

Dry the solid under vacuum to obtain 2-amino-5-bromopyrimidine.[2]

Experimental Protocol: Synthesis of 2-Fluoro-5-bromopyrimidine (via a modified Balz-Schiemann reaction)

-

Suspend 2-amino-5-bromopyrimidine (1.0 equivalent) in an aqueous solution of tetrafluoroboric acid (HBF₄).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt suspension at low temperature for 30-60 minutes.

-

Collect the diazonium tetrafluoroborate salt by filtration and wash with cold water, followed by cold ethanol and diethyl ether.

-

Carefully heat the dried diazonium salt in an inert, high-boiling solvent (e.g., toluene or xylene) to effect thermal decomposition to 2-fluoro-5-bromopyrimidine.

-

Purify the product by distillation or column chromatography.

Stage 2: Amination of 2-Fluoro-5-bromopyrimidine

The final step is a nucleophilic aromatic substitution reaction to introduce the amino group at the 5-position. This can be achieved using various ammonia sources or protected amine equivalents.

Causality of Experimental Choices:

-

Aminating Agent: Aqueous or anhydrous ammonia can be used as the direct source of the amino group. Alternatively, a protected amine such as an N-acyl or N-sulfonyl amine followed by deprotection can be employed to avoid side reactions. For direct amination, the reaction is often carried out under pressure to maintain a sufficient concentration of ammonia.

-

Catalyst: While SNAr reactions on highly activated systems can proceed without a catalyst, copper- or palladium-catalyzed amination (Buchwald-Hartwig amination) can be highly effective, especially for less reactive substrates.[3]

-

Solvent and Base: The choice of solvent depends on the specific amination conditions. For uncatalyzed reactions with ammonia, a polar solvent like DMSO or NMP is suitable. For catalyzed reactions, solvents like toluene or dioxane are common, in the presence of a suitable base such as sodium tert-butoxide or cesium carbonate.

Experimental Protocol: Amination of 2-Fluoro-5-bromopyrimidine

-

In a pressure vessel, combine 2-fluoro-5-bromopyrimidine (1.0 equivalent), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents) in a suitable solvent (e.g., DMSO).

-

Add aqueous ammonia (excess).

-

Seal the vessel and heat the reaction mixture to 80-120 °C.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography to afford this compound.

Data Summary for Pathway 2

| Step | Starting Material | Key Reagents | Typical Yield | Purity |

| 1. Bromination | 2-Aminopyrimidine | NBS, Acetonitrile | ~95% | >97% |

| 2. Fluorination | 2-Amino-5-bromopyrimidine | HBF₄, NaNO₂; then heat | 40-60% | >95% |

| 3. Amination | 2-Fluoro-5-bromopyrimidine | Ammonia, CuI, L-proline, K₂CO₃, DMSO | 60-85% | >98% |

Pathway 2: Synthesis Workflow

Caption: Synthesis of this compound via Bromination, Fluorination, and Amination.

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through multiple synthetic routes, with the reduction of 2-fluoro-5-nitropyrimidine and the nucleophilic aromatic substitution on a 2-fluoro-5-halopyrimidine being the most prominent. The choice of pathway will often depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The methodologies outlined in this guide provide a robust framework for the synthesis of this important building block.

Future research in this area may focus on the development of more direct C-H amination or fluorination methods on the pyrimidine core, which would offer improved atom economy and potentially shorter synthetic sequences. Additionally, the exploration of flow chemistry for these transformations could lead to safer, more efficient, and highly scalable manufacturing processes.

References

-

Exploring 2-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]

- Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. Journal of Applied Pharmaceutical Science, 01(07), 124-126.

- Wang, H., et al. (2007). Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Research, 2007(10), 614-616.

- Anderson, K. W., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. The Journal of Organic Chemistry, 72(10), 3956-3959.

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine. Retrieved from [Link]

-

Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved from [Link]

Sources

Physical and chemical properties of 2-Fluoropyrimidin-5-amine

An In-Depth Technical Guide to 2-Fluoropyrimidin-5-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No: 1683-85-8), a pivotal building block in contemporary drug discovery and agrochemical research. We will delve into its core physical and chemical properties, analytical characterization, reactivity, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Characteristics

This compound, also known as 5-Amino-2-fluoropyrimidine, is a fluorinated pyrimidine derivative.[1] The strategic placement of a fluorine atom and an amino group on the pyrimidine ring imparts unique electronic properties, making it a highly valuable intermediate for introducing the fluoropyrimidine scaffold into more complex molecules.[2]

-

IUPAC Name: 5-fluoropyrimidin-2-amine[3]

-

Synonyms: 2-Amino-5-fluoropyrimidine, 5-Fluoro-2-pyrimidinamine[3]

-

Molecular Weight: 113.09 g/mol [3]

-

SMILES: C1=C(C=NC(=N1)N)F[3]

-

InChIKey: FUNBZJKZJGKXQB-UHFFFAOYSA-N[3]

Physicochemical Properties

The physicochemical properties of a compound are foundational to its application, influencing everything from reaction conditions to its pharmacokinetic profile in a biological system. The introduction of fluorine, a highly electronegative atom, significantly modulates the properties of the parent aminopyrimidine molecule.

| Property | Value | Source |

| Appearance | White to light yellow solid/powder | [1][2] |

| Melting Point | 192-193 °C | [4] |

| Boiling Point | 280 °C (Predicted) | [4] |

| Density | 1.372 g/cm³ (Predicted) | [4] |

| pKa (Conjugate Acid) | 2.13 ± 0.10 (Predicted) | [4] |

| Solubility | Likely soluble in polar solvents.[5] | |

| Storage Conditions | Store at 0-8 °C under an inert atmosphere. | [1][4] |

Insight into Basicity (pKa)

The predicted pKa of the conjugate acid is approximately 2.13.[4] This value is crucial for understanding the molecule's behavior in different pH environments. A lower pKaH (pKa of the conjugate acid) indicates weaker basicity.[6] The electron-withdrawing effect of the fluorine atom and the pyrimidine ring reduces the electron density on the amino group, making it significantly less basic than typical alkylamines (pKaH ~10-11) or even aniline (pKaH ~4.6).[6][7] This reduced basicity is a key feature in drug design, as it can prevent unwanted protonation at physiological pH (approx. 7.4), which in turn influences cell permeability, target binding, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8]

Analytical Characterization and Quality Control

Confirming the identity and purity of this compound is critical for its use in synthesis. A multi-technique approach is standard practice.

Core Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are indispensable. ¹H NMR confirms the presence and connectivity of the protons on the pyrimidine ring and the amine group.[9] ¹⁹F NMR provides a distinct signal for the fluorine atom, which is highly sensitive to its chemical environment, making it an excellent tool for confirming the presence of the fluorinated scaffold and detecting related impurities.[10][11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks for N-H stretching of the amine and C-F stretching are expected.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.[12] The fragmentation pattern can also offer structural information.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity, typically reported as ≥98%.[1]

Typical Analytical Workflow

The following diagram illustrates a standard workflow for the quality control and characterization of a starting material like this compound.

Caption: Figure 1: Analytical Workflow for this compound.

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule whose reactivity is dominated by the nucleophilic amino group and the electron-deficient pyrimidine ring. This duality makes it an exceptionally versatile building block.[1]

-

Reactions at the Amino Group: The primary amine is a potent nucleophile and can readily undergo acylation, alkylation, sulfonylation, and serve as a nucleophile in coupling reactions to form new C-N bonds.

-

Reactions involving the Pyrimidine Ring: The fluorine atom at the C2 position is a good leaving group for nucleophilic aromatic substitution (SₙAr) reactions, although this is less common than reactions involving the amino group. The ring system itself can participate in various metal-catalyzed cross-coupling reactions.

-

Role in Drug Discovery: Its importance lies in its ability to act as a key intermediate.[1][2] The fluoropyrimidine moiety is a recognized pharmacophore found in numerous therapeutic agents, particularly kinase inhibitors and antiviral drugs.[13][14] The fluorine atom can enhance metabolic stability and binding affinity to target proteins.[2]

Caption: Figure 2: Key Reactivity of this compound.

Applications in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry, found in countless FDA-approved drugs.[14] The 2-amino-5-fluoropyrimidine motif is particularly prevalent in the development of targeted therapies.

-

Anticancer Agents: Many kinase inhibitors utilize the aminopyrimidine core to form key hydrogen bonds within the ATP-binding pocket of the target kinase. The fluorine atom can provide additional favorable interactions and improve metabolic stability. This scaffold is a component of dual inhibitors, for instance, those targeting FLT3 and CHK1 for acute myeloid leukemia (AML).[15]

-

Antiviral and Anti-infective Agents: As a bioisostere for natural nucleobases, fluoropyrimidines can interfere with viral or bacterial replication processes.[1][13] They serve as building blocks for compounds that inhibit essential enzymes in pathogens.[1]

-

Agrochemicals: The compound is also used in the synthesis of modern herbicides and fungicides, where the fluorinated heterocycle contributes to the biological activity and stability of the final product.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful and an irritant.

GHS Hazard Classification

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed | Acute toxicity, oral[3] |

| H315 | Causes skin irritation | Skin corrosion/irritation[3] |

| H319 | Causes serious eye irritation | Serious eye damage/irritation[3] |

| H332 | Harmful if inhaled | Acute toxicity, inhalation[3] |

| H335 | May cause respiratory irritation | Specific target organ toxicity[3] |

Recommended Safe Handling Practices:

-

Engineering Controls: Use only under a chemical fume hood to minimize inhalation exposure.[16][17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side shields or a face shield.[16][17]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16][17]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Storing under an inert gas like argon or nitrogen is recommended to prevent degradation.[4][16]

-

Spill Response: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[16]

References

-

ChemBK. (2024). 2-FLUOROPYRIDIN-5-AMINE. Retrieved from [Link]

-

DC Fine Chemicals. (n.d.). 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15209694, 2-Amino-5-fluoropyrimidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 254372, 2-Chloro-5-fluoropyrimidin-4-amine. Retrieved from [Link]

- Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine Derivative. Journal of Applied Pharmaceutical Science, 01(07), 124-126.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737701, 2-Amino-5-fluoropyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-amino-5-fluoropyrimidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141643, 2-Fluoropyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.

-

Solubility of Things. (n.d.). 6-Amino-5-fluoropyrimidin-2(1H)-one. Retrieved from [Link]

-

ChemBK. (2024). Amino-5-fluoropyrimidine,2-. Retrieved from [Link]

-

ResearchGate. (2007). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

-

Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C4H4FN3). Retrieved from [Link]

-

Oxford Academic. (2012). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research. Retrieved from [Link]

-

Deng, M., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry. Retrieved from [Link]

-

G. E. M. Elgemeie, et al. (2021). Recent Advances in Pyrimidine-Based Drugs. MDPI. Retrieved from [Link]

-

PubMed. (2020). Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

-

MDPI. (2020). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression. Retrieved from [Link]

-

Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Amino-5-fluoropyrimidine | C4H4FN3 | CID 15209694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. drughunter.com [drughunter.com]

- 9. spectrabase.com [spectrabase.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Fluoropyrimidine | C4H3FN2 | CID 141643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.ch [fishersci.ch]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Fluoropyrimidin-5-amine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2-Fluoropyrimidin-5-amine (also known as 5-Fluoro-2-pyrimidinamine). As a key heterocyclic building block in medicinal chemistry, understanding its three-dimensional structure is paramount for rational drug design and development.[1] This document synthesizes theoretical and experimental insights, offering a robust framework for researchers. We delve into high-level computational chemistry protocols for conformational analysis, validated by established experimental techniques. The guide is intended for researchers, scientists, and drug development professionals engaged in the study and application of fluorinated heterocyclic compounds.

Introduction: The Significance of Fluorinated Pyrimidines

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[2][3][4] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[3][5] These modifications can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.[3][4][5]

The 2-aminopyrimidine scaffold is a privileged structure, present in numerous biologically active compounds and approved drugs.[6][7][8] When combined, the fluorine atom and the 2-aminopyrimidine core give rise to building blocks like this compound, which serve as crucial intermediates in the synthesis of antiviral and anticancer agents.[1] A precise understanding of this molecule's preferred three-dimensional shape, or conformation, is critical for predicting its interaction with protein binding pockets and ultimately, its biological activity.

Molecular Structure and Physicochemical Properties

This compound is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, a fluorine atom at position 5, and an amino group at position 2.[6][9]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-fluoropyrimidin-2-amine | PubChem[9] |

| Molecular Formula | C₄H₄FN₃ | PubChem[9] |

| Molecular Weight | 113.09 g/mol | PubChem[9] |

| CAS Number | 1683-85-8 | PubChem[9] |

| Hydrogen Bond Donors | 1 (from the amino group) | PubChem[9] |

| Hydrogen Bond Acceptors | 4 (2 ring nitrogens, 1 amino N, 1 fluorine) | PubChem[9] |

The core pyrimidine ring is expected to be largely planar due to its aromaticity. The primary conformational flexibility arises from the rotation of the exocyclic amino (-NH₂) group around the C2-N bond. The orientation of this group relative to the ring can influence intermolecular interactions, such as hydrogen bonding, which are vital for molecular recognition in biological systems.

Conformational Analysis: A Computational Approach

To elucidate the conformational preferences of this compound, a robust computational workflow is indispensable. Density Functional Theory (DFT) has proven to be a powerful tool for accurately predicting the geometries and relative energies of organic molecules.[10][11][12][13]

Rationale for Method Selection

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for its well-documented success in providing a balance of accuracy and computational efficiency for a wide range of organic molecules.[14][15]

-

Basis Set: The 6-311++G(d,p) basis set is chosen. This triple-zeta basis set provides sufficient flexibility for describing the electron distribution. The addition of diffuse functions (++) is crucial for accurately modeling the lone pairs on nitrogen and fluorine, while polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.

Computational Workflow Protocol

This protocol outlines a self-validating system for determining the stable conformers of this compound.

-

Initial Structure Generation: Construct the 3D structure of this compound.

-

Conformational Search: Perform a systematic scan of the dihedral angle defined by N1-C2-N(amino)-H. This will identify potential energy minima corresponding to different orientations of the amino group.

-

Geometry Optimization: For each potential minimum identified, perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This step locates the nearest stationary point on the potential energy surface.

-

Frequency Analysis: Conduct a frequency calculation for each optimized structure at the same level of theory.

-

Validation Step: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer, requiring further optimization.

-

-

Energy Calculation: Record the final electronic energy (including zero-point vibrational energy correction) for each validated conformer. The relative energies can be calculated to determine the global minimum and the population of other low-energy conformers.

Visualization of Computational Workflow

Caption: Computational workflow for conformational analysis.

Predicted Structural Data

While a live calculation is not performed here, the expected outcome would be a nearly planar pyrimidine ring. The primary conformers would differ by the orientation of the amino group's hydrogen atoms relative to the ring. The global minimum is likely to be the conformation that maximizes hydrogen bonding potential and minimizes steric hindrance.

Table 2: Hypothetical Calculated Structural Parameters for the Global Minimum Conformer

| Parameter | Predicted Value (Å or °) |

| Bond Lengths (Å) | |

| C-F | ~1.35 |

| C2-N(amino) | ~1.36 |

| N1-C2 | ~1.34 |

| C5-C6 | ~1.38 |

| **Bond Angles (°) ** | |

| N1-C2-N3 | ~127 |

| F-C5-C4 | ~118 |

| C2-N(amino)-H | ~119 |

| Dihedral Angles (°) | |

| H-N(amino)-C2-N1 | ~0 or ~180 (planar or near-planar) |

Experimental Verification and Methodologies

Computational models must be validated by experimental data. Several powerful techniques can determine or confirm the three-dimensional structure of small molecules.

Single-Crystal X-ray Crystallography

X-ray crystallography is the gold standard for unambiguously determining the solid-state structure of a molecule at atomic resolution.[16][17][18] It provides precise measurements of bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

High-Level Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth (The Bottleneck): The most challenging step is growing a high-quality single crystal.[16] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.

-

Crystal Mounting: A suitable crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. From this map, the positions of the atoms are determined (structure solution) and then optimized (refinement) to best fit the experimental data.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides the solid-state structure, NMR spectroscopy offers insights into the molecule's conformation in solution. The Nuclear Overhauser Effect (NOE) is particularly powerful for this purpose.[19]

-

The NOE Principle: The NOE is the transfer of nuclear spin polarization from one nucleus to another through space.[20] Its intensity is inversely proportional to the sixth power of the distance between the nuclei (1/r⁶), making it extremely sensitive to short distances (typically < 5 Å).[19]

-

The NOESY Experiment: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment maps all proton-proton through-space correlations.[20][21] A cross-peak between two protons in a NOESY spectrum indicates that they are close in space, providing direct evidence for a specific conformation or stereochemical relationship.[21][22] For this compound, a NOESY experiment could reveal proximity between an amino proton and the proton at C6, confirming a planar conformation in solution.

Visualization of Experimental Workflow

Caption: Experimental workflows for structure validation.

Conclusion

The molecular structure and conformational preferences of this compound are critical determinants of its utility in drug discovery. This guide has detailed a synergistic approach, combining the predictive power of DFT-based computational chemistry with the definitive validation of experimental techniques like X-ray crystallography and NMR spectroscopy. By following these robust, self-validating protocols, researchers can gain a high-resolution understanding of this important building block, enabling more effective and rational design of next-generation therapeutics. The planarity of the ring system and the rotational orientation of the exocyclic amino group are the key conformational features that dictate its interactions within a biological milieu.

References

-

PubChem. (n.d.). 2-Amino-5-fluoropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated Heterocycles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

-

Khan, K. M., et al. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Center for Biotechnology Information. Retrieved from [Link]

-

Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. ACS Publications. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Retrieved from [Link]

-

University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Retrieved from [Link]

-

Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

-

Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Density functional localized orbital corrections for transition metals. Retrieved from [Link]

-

University of Wisconsin-Madison. (2018, August 8). NOESY and ROESY. Department of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. Retrieved from [Link]

-

Kirk, K. L. (2006). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

-

International Journal of Pharmaceutical and Biological Science Archive. (2024, August 2). An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]

-

Lupine Publishers. (2019, January 24). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. Retrieved from [Link]

-

YouTube. (2012, August 5). How to interpret a NOESY NMR spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Absolute Configuration of Small Molecules by Co-crystallization. Retrieved from [Link]

-

PubMed. (2008, October 23). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Retrieved from [Link]

-

Reddit. (2016, January 15). ubiquity of B3LYP/6-31G. r/chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of the conformation of 1 R by 2D NMR spectroscopy: NOESY.... Retrieved from [Link]

-

ResearchGate. (2020, September 11). (PDF) New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Themed collections. Chemical Science Blog. Retrieved from [Link]

-

ChemRxiv. (n.d.). Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides. Retrieved from [Link]

-

ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tandfonline.com [tandfonline.com]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino-5-fluoropyrimidine | C4H4FN3 | CID 15209694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lupinepublishers.com [lupinepublishers.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Density functional localized orbital corrections for transition metals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 18. excillum.com [excillum.com]

- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 20. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. youtube.com [youtube.com]

An In-depth Technical Guide to the Functionalization of 2-Fluoropyrimidin-5-amine

Foreword: The Pyrimidine Core in Modern Chemistry

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, renowned for its prevalence in vital biological molecules, including the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has established pyrimidine derivatives as privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antiviral and anticancer to antimalarial and anticonvulsant drugs.[2][3] Among the vast library of pyrimidine-based building blocks, 2-Fluoropyrimidin-5-amine stands out as a particularly versatile synthon for drug discovery professionals. Its unique electronic architecture—an electron-donating amine at the C5 position and a highly reactive fluorine atom at the electron-deficient C2 position—provides multiple, orthogonal handles for molecular elaboration. This guide offers a comprehensive exploration of the principal strategies for functionalizing this valuable scaffold, grounded in mechanistic understanding and field-proven experimental insights.

Electronic Landscape and Strategic Reactivity

To effectively functionalize the this compound core, one must first appreciate its inherent electronic properties. The pyrimidine ring is intrinsically π-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is most pronounced at the C2, C4, and C6 positions, rendering them susceptible to nucleophilic attack.[4][5]

The substituents dramatically influence this landscape:

-

C2-Fluorine: The strongly electronegative fluorine atom further enhances the electrophilicity of the C2 carbon. Crucially, fluoride is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, making the C2 position a prime target for modification.[6]

-

C5-Amine: The amino group is a powerful electron-donating group. Through resonance, it increases the electron density of the ring, primarily at the ortho (C4 and C6) and para (C2) positions. While this donation counteracts the ring's overall electron deficiency to some extent, it primarily serves to activate the C6 position towards electrophilic attack.[7]

This electronic dichotomy dictates the primary avenues for functionalization: potent activation for SNAr at C2, latent reactivity for electrophilic substitution at C6, and potential for metal-catalyzed cross-coupling at multiple sites.

Caption: Key sites of reactivity on the this compound scaffold.

Core Functionalization Strategies

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The most direct and widely exploited functionalization pathway for this compound is the displacement of the C2-fluorine atom via an SNAr mechanism.

Causality Behind the Reaction: The reaction proceeds through a two-step addition-elimination sequence. A nucleophile attacks the highly electrophilic C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The negative charge in this intermediate is effectively delocalized by the two ring nitrogens. The subsequent expulsion of the fluoride anion, a good leaving group, restores aromaticity and yields the substituted product. The rate of reaction is significantly faster for 2-fluoropyridines compared to their 2-chloro counterparts, making the fluoro-substituent ideal for this transformation.[6]

Scope and Versatility: A broad array of nucleophiles can be employed, enabling the introduction of diverse functionalities.

| Nucleophile Type | Reagent Example | Functional Group Introduced |

| N-Nucleophiles | Benzylamine, Morpholine | Substituted Amines |

| O-Nucleophiles | Sodium Phenoxide | Aryl Ethers |

| S-Nucleophiles | Sodium Thiophenoxide | Thioethers |

Experimental Protocol: Synthesis of N-benzyl-5-fluoropyrimidin-2-amine

-

Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), benzylamine (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into ice water. The product will often precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash with water, and dry. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Caption: General experimental workflow for SNAr reactions at the C2 position.

Electrophilic Substitution at the C6 Position

While the pyrimidine ring is generally resistant to electrophilic attack, the powerful activating effect of the C5-amino group makes substitution at the C6 position feasible.[7]

Causality Behind the Reaction: The amino group directs electrophiles to the ortho (C6) and para (C4) positions. The C4 position is sterically hindered and electronically deactivated by the adjacent N3 nitrogen. Therefore, electrophilic attack preferentially occurs at the more accessible and electronically enriched C6 position. This reaction must be performed under carefully controlled conditions to avoid protonation of the ring nitrogens, which would lead to severe deactivation.[4]

Halogenation as a Key Transformation: The most common and synthetically useful electrophilic substitution is halogenation, particularly bromination or iodination. This introduces a new functional handle that is essential for subsequent cross-coupling reactions.

Experimental Protocol: Synthesis of 6-Bromo-2-fluoropyrimidin-5-amine

-

Reagent Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a flask protected from light.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains low.

-

Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction for the consumption of starting material by TLC or LC-MS (typically 1-3 hours).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield the desired 6-bromo derivative.

Metal-Catalyzed Cross-Coupling Reactions

The introduction of a halogen (e.g., bromine at C6) unlocks the potential for a wide range of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.[9] These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[10]

Suzuki Coupling (C-C Bond Formation): This reaction couples the 6-bromo derivative with an aryl or vinyl boronic acid or ester, providing access to biaryl and styrenyl pyrimidines.

Sonogashira Coupling (C-C Bond Formation): This reaction introduces an alkyne moiety by coupling the 6-bromo derivative with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[11][12]

Buchwald-Hartwig Amination (C-N Bond Formation): This provides an alternative to SNAr for forming C-N bonds, particularly with challenging nucleophiles or for accessing specific substitution patterns.[13]

Experimental Protocol: Suzuki Coupling of 6-Bromo-2-fluoropyrimidin-5-amine

-

Inert Atmosphere: To a Schlenk flask, add 6-Bromo-2-fluoropyrimidin-5-amine (1.0 eq), an arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

-

Solvent Addition: Degas a mixture of solvents, such as 1,4-dioxane and water (e.g., 4:1 ratio), by bubbling with argon or nitrogen for 20 minutes. Add the degassed solvent to the flask.

-

Reaction: Heat the mixture to reflux (e.g., 90-100 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC/LC-MS).

-

Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over sodium sulfate, concentrate, and purify the residue by column chromatography to isolate the coupled product.

Caption: Simplified catalytic cycle for a typical cross-coupling reaction.

Functionalization of the C5-Amino Group

The exocyclic amino group behaves as a typical primary amine and can be readily functionalized through standard reactions.

-

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) provides stable amides and sulfonamides, respectively.[14] This is a common strategy to modulate the physicochemical properties of a lead compound.

-

Diazotization: The amino group can be converted to a diazonium salt using sodium nitrite under acidic conditions. While potentially challenging on an electron-deficient ring, this intermediate could theoretically be used in Sandmeyer-type reactions to introduce a variety of other substituents at the C5 position.

Safety and Handling

This compound and its analogs should be handled with appropriate care in a well-ventilated fume hood. Based on data for similar compounds like 2-Amino-5-fluoropyrimidine, it should be considered harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation.[15][16]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Use appropriate containment for weighing and transferring solids.

-

Incompatibilities: Keep away from strong oxidizing agents.[17]

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. Its distinct electronic features allow for a range of selective functionalization reactions. The C2-fluorine atom serves as an excellent handle for nucleophilic substitution, while the C5-amino group directs electrophilic attack to the C6 position, which can then be leveraged for extensive metal-catalyzed cross-coupling reactions. Further modification of the amino group itself adds another layer of synthetic versatility. A thorough understanding of these reaction pathways empowers researchers and drug development professionals to strategically and efficiently construct novel and complex molecules for a wide array of applications.

References

-

Growingscience.com. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

-

PubChem. (n.d.). 2-Amino-5-fluoropyrimidine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2008). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]

-

National Institutes of Health. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

Royal Society of Chemistry. (2015). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]

-

National Institutes of Health. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal. [Link]

-

ACS Publications. (2018). Pyrimidine as an Aryl C–H Activating Group. Organic Letters. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]

-

ResearchGate. (2022). Functionalized pyrimidine compounds with their pharmacological potential. ResearchGate. [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. TMP Chem. [Link]

-

University of Liverpool. (n.d.). Pyrimidines. University of Liverpool. [Link]

-

National Institutes of Health. (2023). Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines. Nature Communications. [Link]

-

National Institutes of Health. (2024). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Medicinal Chemistry. [Link]

-

StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

-

Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]

-

Chemistry LibreTexts. (2021). Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

YouTube. (2018). Cross Coupling Reactions - Catalytic Cycle Key Features. Organic Chemistry Explained. [Link]

-

ResearchGate. (n.d.). General reaction of pyrimidine ring. ResearchGate. [Link]

-

ACS Publications. (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. Accounts of Chemical Research. [Link]

-

ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate. [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine - Wikipedia [en.wikipedia.org]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Amino-5-fluoropyrimidine | C4H4FN3 | CID 15209694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.ch [fishersci.ch]

- 17. 2-Hydroxy-4-amino-5-fluoropyrimidine(2022-85-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Technical Guide to the Exploration of 2-Fluoropyrimidin-5-amine Derivatives in Modern Drug Discovery

Introduction: The Strategic Value of 2-Fluoropyrimidin-5-amine in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to the structure of nucleobases and a privileged core in a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The introduction of a fluorine atom to the pyrimidine ring, as seen in this compound (CAS 56621-95-5), offers a strategic advantage in drug design. Fluorine's unique electronic properties can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides an in-depth exploration of the potential derivatives of this compound, offering a scientifically grounded framework for researchers in drug discovery and development.

This document is structured to provide not just protocols, but a logical, causality-driven narrative that explains the "why" behind experimental choices. We will delve into the derivatization of the primary amino group, modifications to the pyrimidine core, and the synthesis of fused heterocyclic systems. Each section will present detailed, actionable protocols, supported by mechanistic insights and visualizations to empower your research endeavors.

Part 1: Derivatization of the 5-Amino Group: A Hub for Pharmacophore Elaboration

The 5-amino group of this compound is a prime site for chemical modification, serving as a versatile handle to introduce a wide array of functional groups. These modifications can profoundly influence the molecule's interaction with biological targets, modulate its physicochemical properties, and ultimately, fine-tune its therapeutic potential.

Acylation: Forging Amide Bonds for Enhanced Target Engagement

The conversion of the 5-amino group to an amide is a fundamental strategy in medicinal chemistry. Amide functionalities can participate in crucial hydrogen bonding interactions within a receptor's binding pocket, thereby enhancing potency and selectivity.

Scientific Rationale: The acylation of an amine introduces a carbonyl group, which can act as a hydrogen bond acceptor. The substituent attached to the carbonyl can be varied to explore structure-activity relationships (SAR), probing steric and electronic requirements of the target.

Experimental Protocol: Synthesis of N-(2-Fluoropyrimidin-5-yl)acetamide

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.

-

Base Addition: Add triethylamine (1.5 mmol) to the solution and stir for 5 minutes at room temperature.

-

Acylating Agent Addition: Slowly add acetyl chloride (1.2 mmol) dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of water (10 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Workflow for Acylation of this compound

Caption: Workflow for the acylation of this compound.

Sulfonylation: Introducing Potent Hydrogen Bond Donors and Acceptors

The synthesis of sulfonamides from the 5-amino group introduces a functionality with a distinct geometric and electronic profile compared to amides. The sulfonyl group can act as a strong hydrogen bond acceptor, while the N-H can be a hydrogen bond donor, providing a different pattern of interactions with a biological target.

Scientific Rationale: Sulfonamides are a common feature in a wide range of clinically used drugs. Their tetrahedral geometry and the ability of the sulfonyl group to engage in strong hydrogen bonding make them a valuable addition to a medicinal chemist's toolkit.

Experimental Protocol: Synthesis of N-(2-Fluoropyrimidin-5-yl)benzenesulfonamide

-

Reaction Setup: Dissolve this compound (1.0 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Reagent Addition: Cool the solution to 0 °C and add benzenesulfonyl chloride (1.2 mmol) dropwise.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature overnight. Monitor by TLC.

-